

Spectroscopic Characterization of 2-(4-Bromophenyl)-N-methylethanamine: A Technical Guide

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Compound of Interest

Compound Name:	2-(4-Bromophenyl)-N-methylethanamine
CAS No.:	725683-06-7
Cat. No.:	B1341968

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This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize the synthetic compound **2-(4-Bromophenyl)-N-methylethanamine**. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for structural elucidation and purity assessment. By integrating foundational principles with field-proven insights, we will explore the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy profiles of this compound.

Introduction

2-(4-Bromophenyl)-N-methylethanamine is a substituted phenethylamine derivative. The structural characterization of such molecules is a critical step in chemical synthesis and drug discovery, ensuring the identity and purity of the target compound. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering insights into the connectivity of atoms, the chemical environment of various functional

groups, and the overall molecular formula. This guide will detail the expected spectroscopic data for **2-(4-Bromophenyl)-N-methylethanamine** and the rationale behind the interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of **2-(4-Bromophenyl)-N-methylethanamine** is presented below, highlighting the key functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of **2-(4-Bromophenyl)-N-methylethanamine**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** A dilute solution of **2-(4-Bromophenyl)-N-methylethanamine** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- **Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a radical cation, the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- **Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation and Expected Fragmentation

The molecular formula of **2-(4-Bromophenyl)-N-methylethanamine** is C₉H₁₂BrN. The presence of bromine is a key diagnostic feature due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 1: Predicted Mass Spectrometry Data



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The most characteristic fragmentation pathway for phenethylamines is the benzylic cleavage, leading to a stable benzylic cation. For **2-(4-Bromophenyl)-N-methylethanamine**, this would result in the loss of the CH₂-N(H)CH₃ radical. Another significant fragmentation is the α-cleavage adjacent to the nitrogen atom, which is a hallmark of amines and would produce an ion at m/z 44.^[1]



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Caption: Key fragmentation pathways of **2-(4-Bromophenyl)-N-methylethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), which is chemically inert and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **^1H NMR:** A standard proton experiment is run to obtain the ^1H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.
- **^{13}C NMR:** A proton-decoupled ^{13}C experiment is performed to obtain a spectrum with singlets for each unique carbon atom.

- 2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ^1H - ^1H and ^1H - ^{13}C correlations, respectively.[2]

^1H NMR Spectrum: Predicted Data and Interpretation

The ^1H NMR spectrum will show distinct signals for the aromatic protons and the protons of the N-methylethanamine side chain.

Table 2: Predicted ^1H NMR Data (400 MHz, CDCl_3)



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^{13}C NMR Spectrum: Predicted Data and Interpretation

The proton-decoupled ^{13}C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 3: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)



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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** An IR beam is passed through the ATR crystal, and the sample in contact with the crystal absorbs specific frequencies of IR radiation corresponding to its vibrational modes.
- **Spectrum Generation:** The detector measures the transmitted IR radiation, and a Fourier transform is applied to the signal to generate the IR spectrum (transmittance vs. wavenumber).

Data Interpretation and Expected Absorptions

The IR spectrum of **2-(4-Bromophenyl)-N-methylethanamine** will exhibit characteristic absorption bands for the N-H, C-H, C=C (aromatic), and C-Br bonds.

Table 4: Predicted Infrared (IR) Absorption Data



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The presence of a broad absorption around 3300 cm^{-1} is indicative of the N-H stretching vibration of the secondary amine. The C-H stretches for the aromatic and aliphatic portions of the molecule will appear just above and below 3000 cm^{-1} , respectively. The characteristic C=C stretching vibrations of the aromatic ring are expected around 1600 and 1490 cm^{-1} . A strong band around 820 cm^{-1} would confirm the 1,4-disubstitution pattern of the benzene ring.



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Caption: Logical relationship of spectroscopic data to the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of **2-(4-Bromophenyl)-N-methylethanamine** through mass spectrometry, ^1H and ^{13}C NMR, and IR spectroscopy provides a robust

framework for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous identification of the molecule. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this and structurally related compounds. Adherence to the described experimental protocols and a thorough understanding of the underlying principles of spectroscopic interpretation are essential for ensuring the scientific integrity of any chemical research or development program.

References

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)

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